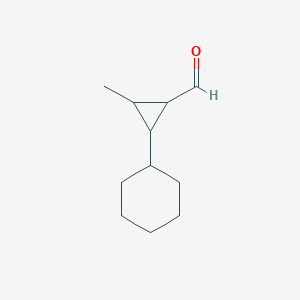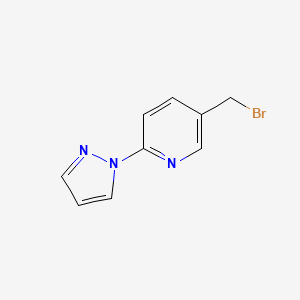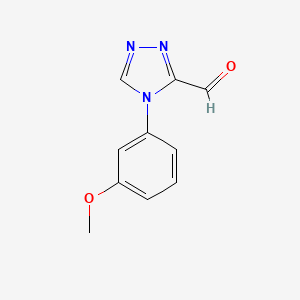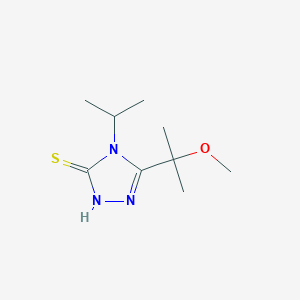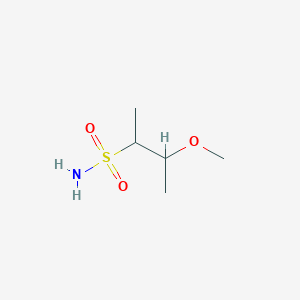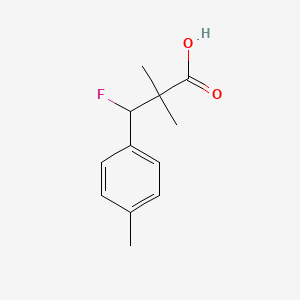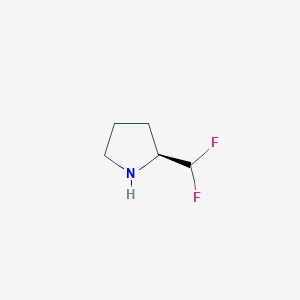![molecular formula C7H4BrClO4S2 B13165583 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Vorbereitungsmethoden
The synthesis of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid typically involves multiple steps. One common synthetic route includes the bromination of thiophene followed by the introduction of a chlorosulfonyl group. The final step involves the addition of a prop-2-enoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or chlorosulfonyl groups to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is known to react with nucleophiles, which can lead to the inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiophene derivatives such as:
- 3-(4-Bromo-5-chlorothiophen-2-yl)prop-2-enoic acid
- 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid
- 3-(4-Bromo-5-nitrothiophen-2-yl)prop-2-enoic acid Compared to these compounds, 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C7H4BrClO4S2 |
|---|---|
Molekulargewicht |
331.6 g/mol |
IUPAC-Name |
(E)-3-(4-bromo-5-chlorosulfonylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4BrClO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h1-3H,(H,10,11)/b2-1+ |
InChI-Schlüssel |
LYRLYWXHYMEDQN-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)/C=C/C(=O)O |
Kanonische SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)


